molecular formula C10H11BrO2 B11869106 5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine

5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine

Cat. No.: B11869106
M. Wt: 243.10 g/mol
InChI Key: HYEGONXZTKJBBF-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines It is characterized by a bromine atom attached to the benzodioxine ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine typically involves the bromination of 2,2-dimethyl-2,3-dihydro-1,4-benzodioxine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones or other oxidized forms of the compound.

    Reduction Reactions: Products include hydrogenated derivatives of the compound.

Scientific Research Applications

5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzodioxine ring play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,3-dihydro-1,4-benzodioxine: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    5-Chloro-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-Fluoro-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine:

Uniqueness

5-Bromo-2,2-dimethyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances its potential for substitution reactions and influences its biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-2,2-dimethyl-3H-1,4-benzodioxine

InChI

InChI=1S/C10H11BrO2/c1-10(2)6-12-9-7(11)4-3-5-8(9)13-10/h3-5H,6H2,1-2H3

InChI Key

HYEGONXZTKJBBF-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(O1)C=CC=C2Br)C

Origin of Product

United States

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